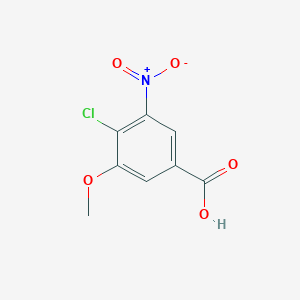

4-Chloro-3-methoxy-5-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-3-methoxy-5-nitrobenzoic acid: is an organic compound with the molecular formula C8H6ClNO5 It is a derivative of benzoic acid, featuring a chloro, methoxy, and nitro group attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methoxy-5-nitrobenzoic acid typically involves the nitration of 4-chloro-3-methoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{4-Chloro-3-methoxybenzoic acid} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions:

Nitration: As mentioned, the compound is synthesized through nitration.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Tin and hydrochloric acid or hydrogen gas with a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Reduction: 4-Chloro-3-methoxy-5-aminobenzoic acid.

Substitution: Products depend on the nucleophile used, e.g., 4-amino-3-methoxy-5-nitrobenzoic acid if an amine is used.

Aplicaciones Científicas De Investigación

Chemistry: 4-Chloro-3-methoxy-5-nitrobenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Industry: In the pharmaceutical industry, it serves as a building block for the synthesis of various drugs and active pharmaceutical ingredients.

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-methoxy-5-nitrobenzoic acid and its derivatives depends on the specific biological target. For instance, if the compound is used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential bacterial enzymes or cell wall synthesis.

Comparación Con Compuestos Similares

4-Chloro-3-nitrobenzoic acid: Similar structure but lacks the methoxy group.

3-Methoxy-4-nitrobenzoic acid: Similar structure but lacks the chloro group.

4-Chloro-3-methoxybenzoic acid: Similar structure but lacks the nitro group.

Actividad Biológica

4-Chloro-3-methoxy-5-nitrobenzoic acid (CDNBA) is a chemical compound that has garnered attention for its potential biological activities. This article explores its physicochemical properties, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C8H7ClN2O4

- Molecular Weight : 231.59 g/mol

- CAS Number : 71001-78-0

The compound features a unique arrangement of chloro, methoxy, and nitro groups on a benzoic acid framework, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity . In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis or essential enzymatic functions, which are critical for bacterial survival .

Cytotoxicity and Ecotoxicity

A significant aspect of CDNBA is its cytotoxic effects. Studies have reported that CDNBA can restrict cell proliferation in various cell lines. For instance, the median effective concentration (EC50) values were determined through assays measuring relative growth rates against CDNBA concentrations. Results showed a marked decrease in cell viability with increasing concentrations of CDNBA, indicating its potential as a cytotoxic agent .

In ecotoxicological contexts, CDNBA has been shown to have lethal effects on protozoan species such as Tetrahymena pyriformis. Experiments indicated that concentrations as low as 101.4 µM resulted in 100% mortality within 60 minutes of exposure. This highlights the compound's potential environmental impact and raises concerns regarding its use and disposal .

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through reduction processes. The nitro group can be reduced to an amino group, which may enhance the compound's reactivity towards biological targets. Additionally, the presence of chlorine and methoxy groups modulates the compound's binding affinity to various biomolecules.

Case Studies

- Cytotoxicity Assessment : A study conducted on human cancer cell lines demonstrated that CDNBA exhibited significant cytotoxicity, with EC50 values indicating effective growth inhibition at low concentrations. The study utilized a series of assays including MTT and clonogenic assays to quantify cell viability post-exposure .

- Ecotoxicological Impact : Research involving aquatic organisms revealed that CDNBA poses a risk to aquatic ecosystems due to its high toxicity levels. The study assessed the lethal concentration (LC50) values and found that prolonged exposure led to significant morphological changes in affected organisms .

Summary of Findings

| Property | Observation |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains |

| Cytotoxicity | EC50 values indicate significant growth inhibition |

| Ecotoxicity | High toxicity observed in T. pyriformis |

| Mechanism of Action | Involves reduction of nitro group and interaction with biomolecules |

Propiedades

IUPAC Name |

4-chloro-3-methoxy-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5/c1-15-6-3-4(8(11)12)2-5(7(6)9)10(13)14/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHVQOFFAGCCCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.